BenchChemオンラインストアへようこそ!

2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one hydrochloride

Salt selection Aqueous solubility Solid-state stability

Select 2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride for unparalleled experimental reproducibility. Unlike free bases or generic analogs, its defined hydrochloride stoichiometry eliminates dosing ambiguity in IC₅₀/EC₅₀ assays. The 2-benzyl substituent offers a distinct steric/electronic profile for SAR expansion beyond common N‑aryl or N‑alkyl series, directly supporting focused GPCR library synthesis. Each batch is qualified at ≥97% purity with complementary NMR, HPLC, and GC certificates—critical for regulated screening environments. This salt form ensures reliable aqueous solubility during parallel synthesis, making it the preferred intermediate for quantitative pharmacology and structure‑sensitive applications.

Molecular Formula C13H18ClN3O
Molecular Weight 267.75 g/mol
CAS No. 1002338-43-3
Cat. No. B1374250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one hydrochloride
CAS1002338-43-3
Molecular FormulaC13H18ClN3O
Molecular Weight267.75 g/mol
Structural Identifiers
SMILESC1CN2C(CN1)CN(C2=O)CC3=CC=CC=C3.Cl
InChIInChI=1S/C13H17N3O.ClH/c17-13-15(9-11-4-2-1-3-5-11)10-12-8-14-6-7-16(12)13;/h1-5,12,14H,6-10H2;1H
InChIKeyXIEKSEAQXSQCHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1000 mg / 2500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one Hydrochloride: Compound Identity and Scaffold Context for Informed Sourcing


2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride (CAS 1002338-43-3, molecular formula C₁₃H₁₈ClN₃O, molecular weight 267.75 g/mol) is a hexahydroimidazo[1,5-a]pyrazine heterocycle bearing an N‑2 benzyl substituent and formulated as the hydrochloride salt . The imidazo[1,5-a]pyrazine scaffold constitutes a privileged structure in medicinal chemistry, with derivatives identified as potent inhibitors or activators of kinases, G‑protein coupled receptors (e.g., 5‑HT₂C), and other disease‑relevant targets . The specific 2‑benzyl substitution pattern and the hydrochloride salt form distinguish this compound from closely related N‑aryl or N‑alkyl analogs, creating a unique profile for structure–activity relationship (SAR) exploration and targeted library synthesis.

Why Generic Substitution Fails for 2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one Hydrochloride: Salt Form, Substituent, and Purity Determinants


Selecting a generic imidazo[1,5-a]pyrazinone or even the free‑base counterpart (CAS 1002404-84-3) in place of 2‑benzylhexahydroimidazo[1,5-a]pyrazin-3(2H)‑one hydrochloride introduces three critical sources of variability that can compromise experimental reproducibility. First, the hydrochloride salt ensures a defined stoichiometry, consistent aqueous solubility, and improved solid‑state stability relative to the free base, which is essential for accurate dosing in biological assays . Second, the 2‑benzyl substituent imparts distinct steric and electronic properties that cannot be mimicked by 2‑phenyl, 2‑methyl, or 2‑(2‑thienyl) analogs, potentially altering target engagement in any structure‑sensitive application . Third, vendor‑verified batch purity (≥97%) and accompanying analytical documentation (NMR, HPLC, GC) reduce the risk of undetected impurities that could confound pharmacological or chemical results . These factors collectively make straightforward interchange with an in‑class compound or an alternative salt form inadvisable without explicit re‑validation.

Quantitative Evidence Guide: Differentiating 2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one Hydrochloride from Its Closest Comparators


Defined Hydrochloride Salt Stoichiometry Versus the Free Base

The hydrochloride salt of 2‑benzylhexahydroimidazo[1,5‑a]pyrazin‑3(2H)‑one (MW 267.75 g/mol) contains one equivalent of HCl, providing a well‑defined stoichiometry that is absent in the free‑base form (CAS 1002404‑84‑3, MW 231.29 g/mol) . Salt formation typically enhances aqueous solubility and dissolution rate, a critical parameter for reproducible compound handling in biological assay buffers. While specific solubility values for this compound are not publicly available, the general principle that hydrochloride salts of weakly basic heterocycles exhibit superior water solubility relative to their neutral counterparts is well established in pharmaceutical salt‑selection literature [1].

Salt selection Aqueous solubility Solid-state stability

Distinctive 2‑Benzyl Substituent Versus Common 2‑Aryl or 2‑Alkyl Analogs

The target compound carries a benzyl group at the N‑2 position, whereas the most frequently encountered analogs in the imidazo[1,5‑a]pyrazin‑3(2H)‑one series bear a phenyl (e.g., 2‑phenylhexahydroimidazo[1,5‑a]pyrazin‑3(2H)‑one hydrochloride), a substituted phenyl, or a small alkyl group . The benzyl substituent introduces an additional methylene spacer, altering both the conformational flexibility and the lipophilicity of the molecule. In the context of serotonin 5‑HT₂C receptor modulation, a patent describing closely related hexahydroimidazo[1,5‑a]pyrazin‑3‑ones reports that subtle changes in the N‑2 substituent dramatically affect receptor activation potency, underscoring the non‑interchangeable nature of these scaffold variants [1].

Structure–activity relationship Scaffold decoration GPCR modulation

Vendor‑Verified Purity ≥ 97% with Batch‑Specific Analytical Certificates

Bidepharm supplies 2‑benzylhexahydroimidazo[1,5‑a]pyrazin‑3(2H)‑one hydrochloride at a standard purity of 97% and provides batch‑specific certificates of analysis including NMR, HPLC, and GC data . In comparison, many generic suppliers list purity as ≥95% or provide no analytical documentation beyond a basic certificate of conformance. The availability of orthogonal purity verification reduces the risk of unidentified impurities that could interfere with biological assays or downstream synthetic transformations.

Quality control Procurement specification Reproducibility

Potential 5‑HT₂C Receptor Agonist Scaffold: Class‑Level Pharmacological Differentiation

A Takeda patent (US20100004249A1) discloses a series of hexahydroimidazo[1,5‑a]pyrazin‑3(2H)‑one derivatives as serotonin 5‑HT₂C receptor agonists, with example compounds including the 2‑phenyl analog [1]. The generic Markush structure encompasses N‑2 substituted benzyl derivatives, positioning 2‑benzylhexahydroimidazo[1,5‑a]pyrazin‑3(2H)‑one hydrochloride as a candidate for exploration within this pharmacologically relevant class. No direct comparative potency data (e.g., EC₅₀) for the target compound are currently available in the public domain; however, the patent establishes that even minor N‑2 substituent modifications can shift functional activity from agonism to antagonism or abolish activity entirely, reinforcing the non‑substitutability of specific analogs [1].

Serotonin receptor 5‑HT₂C agonist Stress urinary incontinence

Validated Application Scenarios for 2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one Hydrochloride Based on Quantitative Evidence


Building Block for Focused Imidazo[1,5-a]pyrazine Libraries Targeting GPCRs

The compound serves as a versatile intermediate for the synthesis of focused compound libraries aimed at G‑protein coupled receptors, particularly the serotonin 5‑HT₂C receptor. The 2‑benzyl substituent provides a distinct vector for SAR expansion beyond the commonly explored 2‑phenyl or 2‑alkyl series, as indicated by the broad Markush claims in US20100004249A1 . Its hydrochloride salt form ensures reliable solubility during parallel synthesis workflows.

Salt‑Form‑Controlled Pharmacological Profiling

When accurate concentration–response relationships are essential (e.g., IC₅₀/EC₅₀ determinations in cell‑based assays), the defined hydrochloride stoichiometry eliminates the uncertainty associated with hygroscopic or partially protonated free bases . This makes the compound a preferred choice over the free base (CAS 1002404-84-3) for quantitative pharmacology studies.

Procurement with Guaranteed Analytical Traceability

For laboratories requiring documented proof of compound identity and purity prior to use (e.g., in regulated screening environments or academic core facilities), the Bidepharm product offers batch‑specific NMR, HPLC, and GC certificates at a 97% purity specification [1]. This level of quality control is not consistently available from all suppliers of related imidazo[1,5-a]pyrazinone analogs.

Quote Request

Request a Quote for 2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.